Cas no 2247102-39-0 (5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid)
![5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid structure](https://www.kuujia.com/scimg/cas/2247102-39-0x500.png)
5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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- Inchi: 1S/C12H19NO6/c1-12(2,3)19-11(18)13-6-4-5(7(13)10(16)17)8(14)9(6)15/h5-9,14-15H,4H2,1-3H3,(H,16,17)
- InChI Key: LNZFBEXMGJSURO-UHFFFAOYSA-N
- SMILES: OC1C(C2CC1C(C(=O)O)N2C(=O)OC(C)(C)C)O
Computed Properties
- Exact Mass: 273.12123733 g/mol
- Monoisotopic Mass: 273.12123733 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 404
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 5
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 107
- Molecular Weight: 273.28
5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6493962-0.25g |
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2247102-39-0 | 95.0% | 0.25g |
$524.0 | 2025-03-15 | |
Enamine | EN300-6493962-0.05g |
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2247102-39-0 | 95.0% | 0.05g |
$245.0 | 2025-03-15 | |
Enamine | EN300-6493962-1.0g |
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2247102-39-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-15 | |
Enamine | EN300-6493962-100mg |
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2247102-39-0 | 95.0% | 100mg |
$292.0 | 2022-02-28 | |
Enamine | EN300-6493962-1000mg |
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2247102-39-0 | 95.0% | 1g |
$842.0 | 2022-02-28 | |
1PlusChem | 1P027YYM-100mg |
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2247102-39-0 | 95% | 100mg |
$515.00 | 2024-05-25 | |
Aaron | AR027Z6Y-100mg |
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2247102-39-0 | 95% | 100mg |
$529.00 | 2025-02-15 | |
Aaron | AR027Z6Y-1g |
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2247102-39-0 | 95% | 1g |
$1479.00 | 2025-02-15 | |
Aaron | AR027Z6Y-5g |
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2247102-39-0 | 95% | 5g |
$4240.00 | 2023-12-15 | |
1PlusChem | 1P027YYM-250mg |
2-[(tert-butoxy)carbonyl]-5,6-dihydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
2247102-39-0 | 95% | 250mg |
$710.00 | 2024-05-25 |
5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid Related Literature
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624
Additional information on 5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Introduction to 5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (CAS No. 2247102-39-0)
5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid, identified by its CAS number 2247102-39-0, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its complex bicyclic structure and functional groups, has garnered attention due to its potential applications in drug discovery and development. The presence of hydroxyl and carbamate groups, along with its unique bicyclo[2.2.1]heptane scaffold, makes it a versatile candidate for further investigation.
The compound's structure is composed of a seven-membered azabicyclic ring fused with two six-membered cyclohexane rings, a configuration that imparts unique steric and electronic properties. The 5,6-dihydroxy substituents at the 5th and 6th positions introduce polarity and hydrogen bonding capabilities, while the (2-methylpropan-2-yl)oxycarbonyl group at the 2nd position provides a protective carbamate functionality, commonly used in peptide synthesis and drug modification. The 3-carboxylic acid moiety at the 3rd position further enhances its reactivity, making it a valuable intermediate in organic synthesis.
In recent years, there has been growing interest in azabicyclic compounds due to their structural similarity to natural products and their potential biological activity. Studies have shown that molecules with this scaffold can exhibit a range of pharmacological effects, including antimicrobial, anti-inflammatory, and analgesic properties. The 5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is being explored as a precursor in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.
One of the most compelling aspects of this compound is its potential role in the development of new drugs targeting neurological disorders. The bicyclic structure mimics natural bioactive molecules found in plants and animals, which often serve as leads for drug discovery. Preliminary studies have suggested that derivatives of this compound may interact with specific neurotransmitter receptors, offering a promising avenue for treating conditions such as epilepsy and chronic pain.
The synthesis of 5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The construction of the azabicyclic ring requires careful selection of starting materials and reaction conditions to ensure high yield and purity. Advances in catalytic methods have made it possible to achieve these conditions more efficiently, reducing the environmental impact of the synthesis process.
The pharmaceutical industry has been particularly interested in this compound due to its potential as a building block for more complex molecules. By modifying specific functional groups or introducing additional substituents, researchers can generate libraries of derivatives with tailored biological activities. This approach is central to modern drug discovery efforts, where high-throughput screening is used to identify compounds with desired properties.
Recent breakthroughs in computational chemistry have also enhanced the understanding of how 5,6-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid interacts with biological targets at the molecular level. Molecular modeling studies have provided insights into its binding affinity and mechanism of action, guiding the design of more effective derivatives. These computational tools are indispensable in modern drug development pipelines, allowing researchers to predict outcomes before conducting expensive wet-lab experiments.
The potential applications of this compound extend beyond pharmaceuticals into other areas such as agrochemicals and materials science. Its unique structure makes it a candidate for developing novel polymers or specialty chemicals with enhanced properties. As research continues to uncover new uses for 5,6-Dihydroxy-2-[(methylpropan - ily) oxycarbonyl ] - 2247102390 azabicyclo [ 22 . 21 heptane - 33 carboxylic acid, its importance in various industries is likely to grow.
In conclusion,5 ,6 - Dihydroxy - 22 [(methylpropan - 22 y l ) oxycarbonyl ] - 2247102390 azabicyclo [ 22 .21 heptane -33 carboxylic acid represents a significant advancement in synthetic chemistry with far-reaching implications for drug discovery and industrial applications . Its complex structure , functional groups , and potential biological activity make it a cornerstone in modern research . As scientists continue to explore its capabilities , we can expect further innovations that will benefit society in numerous ways .
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